![molecular formula C20H24N4 B2676991 5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 896857-70-8](/img/structure/B2676991.png)
5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine are not available in the search results, related compounds have been synthesized. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Chain Structures
Research by Portilla et al. (2006) elucidates the hydrogen-bonded chain structures in related pyrazolo[1,5-a]pyrimidine compounds, showcasing their intricate molecular interactions. These structures are pivotal for understanding the compound's crystalline form, which could influence its application in drug design and material science (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Sky-Blue-Emitting Phosphors for OLEDs
Chang et al. (2013) have developed a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). This research showcases the potential use of pyrazolo[1,5-a]pyrimidine derivatives in creating high-performance, sky-blue- and white-emitting OLEDs, indicating their significance in advanced electronic and photonic technologies (Chang, Wu, Chiu, Liang, Tsai, Liao, Chi, Hsieh, Kuo, Lee, Pan, Chou, Lin, & Tseng, 2013).
Antimicrobial and Anticancer Agents
A study by Abd El-Sattar et al. (2021) discusses the synthesis of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. These compounds exhibit significant bioactivity, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in medical research and pharmaceutical development (Abd El-Sattar, El-Adl, El-Hashash, Salama, & Elhady, 2021).
Synthesis and Characterization Techniques
Maquestiau et al. (2010) present methods for the selective preparation of pyrazolo[1,5-a]pyrimidines, offering insights into synthetic routes that could facilitate the production of these compounds for various scientific applications. Understanding these synthesis techniques is crucial for researchers aiming to create derivatives with specific properties for targeted uses (Maquestiau, Taghret, & Eynde, 2010).
Antiproliferative and Proapoptotic Agents
Carraro et al. (2006) explore pyrazolo[3,4-d]pyrimidine derivatives as potent antiproliferative and proapoptotic agents, particularly focusing on their ability to inhibit c-Src phosphorylation in cancer cells. This study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, especially in designing new treatments that target specific cellular pathways involved in tumor growth and survival (Carraro, Naldini, Pucci, Locatelli, Maga, Schenone, Bruno, Ranise, Bondavalli, Brullo, Fossa, Menozzi, Mosti, Modugno, Tintori, Manetti, & Botta, 2006).
Eigenschaften
IUPAC Name |
5-tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-20(2,3)17-13-18(23-11-7-8-12-23)24-19(22-17)16(14-21-24)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLKAUEMGTBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
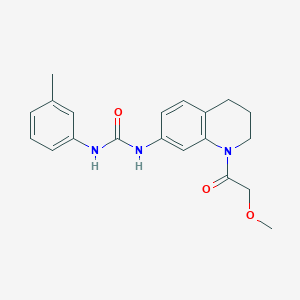
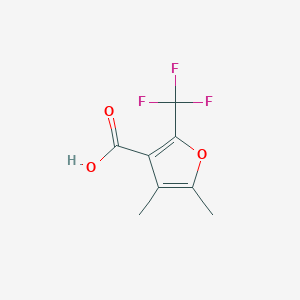
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)
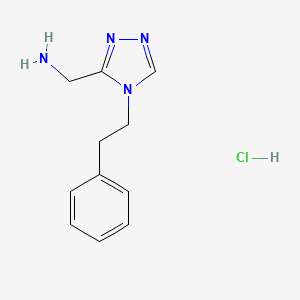
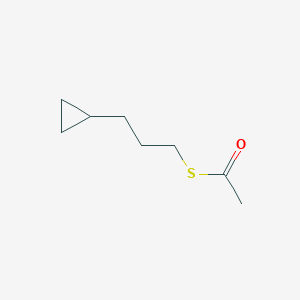
![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)


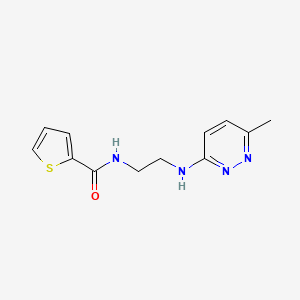
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)